4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566934
InChI: InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2
SMILES: C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F
Molecular Formula: C14H17FN2O2
Molecular Weight: 264.29 g/mol

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS No.:

Cat. No.: VC13566934

Molecular Formula: C14H17FN2O2

Molecular Weight: 264.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -

Specification

Molecular Formula C14H17FN2O2
Molecular Weight 264.29 g/mol
IUPAC Name 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Standard InChI InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2
Standard InChI Key QUMXANXLCLTLLL-UHFFFAOYSA-N
SMILES C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F
Canonical SMILES C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a bicyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at position 4 with a 4-fluorophenyl group. Key molecular descriptors include:

PropertyValue
IUPAC Name4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC₁₄H₁₇FN₂O₂
Molecular Weight264.29 g/mol
SMILESC1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F
InChIKeyQUMXANXLCLTLLL-UHFFFAOYSA-N
PubChem CID66783761

The spirocyclic architecture arises from a tetrahydropyran ring (1-oxa) fused to a piperidine ring (4,9-diaza) via a shared spiro carbon. The 4-fluorophenyl group introduces electronic and steric effects that modulate receptor binding .

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts it with related spiro compounds:

CompoundSubstituentMolecular WeightKey Structural Difference
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Phenyl246.30 g/molLack of fluorine at phenyl para
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 3-Fluorobenzyl278.32 g/molBenzyl linker with meta fluorine
2,4,9-Triazaspiro[5.5]undecan-3-oneNone197.28 g/molAdditional nitrogen in triaza core

The para-fluorine in 4-(4-fluorophenyl) may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

Synthesis and Chemical Reactivity

General Synthetic Strategy

While no explicit synthesis is reported for 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, analogous routes for 1-oxa-4,9-diazaspiro derivatives involve:

  • Spirocyclization: Condensation of a tetrahydropyran precursor with a piperidine derivative under acidic conditions .

  • Substitution: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Pharmacological Profile and Mechanism

Putative Receptor Interactions

Based on structural analogs, 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one may exhibit:

  • μ-Opioid Receptor (MOR) Agonism: The spirocyclic amine mimics morphine’s piperidine motif, while the fluorophenyl group enhances κ/δ receptor selectivity .

  • σ₁ Receptor Antagonism: Fluorinated aryl groups in spiro compounds disrupt σ₁ receptor dimerization, attenuating neuropathic pain pathways .

Inferred Biological Activity

While direct assays are lacking, closely related compounds demonstrate:

  • Analgesic Efficacy: Analogs like 15au (EC₅₀ MOR = 12 nM; σ₁ IC₅₀ = 38 nM) show potent antinociception in murine models .

  • Reduced Side Effects: Dual MOR/σ₁ activity correlates with lower gastrointestinal toxicity versus pure opioids (e.g., 50% less constipation at equianalgesic doses) .

Comparative Pharmacokinetics

Though empirical ADME data are unavailable, structural features suggest:

  • Oral Bioavailability: LogP ≈ 2.1 (calculated) indicates moderate absorption.

  • CYP450 Metabolism: Fluorine reduces para-hydroxylation, potentially decreasing CYP3A4-mediated clearance.

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop asymmetric routes to isolate enantiomers with improved target selectivity .

  • In Vivo Profiling: Establish analgesic efficacy and σ₁ engagement in neuropathic pain models.

  • Safety Pharmacology: Assess abuse liability and respiratory depression risk relative to classical opioids.

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